REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[NH:5][C:6]([c:7]1[cH:8][n:9][c:10]([Cl:20])[cH:11][c:12]1-[c:13]1[c:14]([CH3:19])[cH:15][cH:16][cH:17][cH:18]1)=[O:21].[CH2:22]1[CH2:23][O:24][CH2:25][CH2:26][NH:27]1.[CH3:28][CH2:29][O:30][C:31](=[O:32])[CH3:33].[OH2:34]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[NH:5][C:6]([c:7]1[cH:8][n:9][c:10]([N:27]2[CH2:22][CH2:23][O:24][CH2:25][CH2:26]2)[cH:11][c:12]1-[c:13]1[c:14]([CH3:19])[cH:15][cH:16][cH:17][cH:18]1)=[O:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1-c1cc(Cl)ncc1C(=O)NC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cc1ccccc1-c1cc(N2CCOCC2)ncc1C(=O)NC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |